5-Hydroxydiprafenone

描述

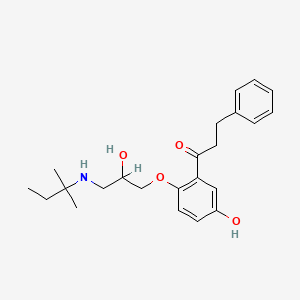

5-Hydroxydiprafenone (5-OH-DF) is the primary active metabolite of diprafenone, a Class IC antiarrhythmic agent. Its chemical structure (C₂₃H₃₁NO₄) includes a hydroxyl group at the fifth position of the diprafenone backbone, enhancing its polarity and metabolic stability compared to the parent compound . Preclinical studies highlight its role in prolonging cardiac refractory times and modulating ion channels, particularly potassium conductance in vascular smooth muscle . Analytical methods such as capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC) have been optimized for its detection in plasma, underscoring its pharmacokinetic relevance .

属性

CAS 编号 |

127848-69-5 |

|---|---|

分子式 |

C23H31NO4 |

分子量 |

385.5 g/mol |

IUPAC 名称 |

1-[5-hydroxy-2-[2-hydroxy-3-(2-methylbutan-2-ylamino)propoxy]phenyl]-3-phenylpropan-1-one |

InChI |

InChI=1S/C23H31NO4/c1-4-23(2,3)24-15-19(26)16-28-22-13-11-18(25)14-20(22)21(27)12-10-17-8-6-5-7-9-17/h5-9,11,13-14,19,24-26H,4,10,12,15-16H2,1-3H3 |

InChI 键 |

XKLKBMNSXDQEBY-UHFFFAOYSA-N |

SMILES |

CCC(C)(C)NCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O |

规范 SMILES |

CCC(C)(C)NCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O |

同义词 |

5-hydroxydiprafenone 5-hydroxydiprafenone, (S)-isomer 5-hydroxydiprafenonem, (R)-isomer 5-OH-diprafenone |

产品来源 |

United States |

相似化合物的比较

Structural Analogues within the C₂₃H₃₁NO₄ Class

Compounds sharing the molecular formula C₂₃H₃₁NO₄ exhibit structural diversity despite identical mass. Key comparisons include:

| Compound | CAS No. | Source/Class | Functional Groups |

|---|---|---|---|

| 5-Hydroxydiprafenone | 127848-69-5 | Antiarrhythmic metabolite | Hydroxyl group at C5, aryl ketone |

| Calyciphylline A | 596799-30-3 | Alkaloid (plant extract) | Complex polycyclic structure |

| Stachybotrylactam | 163391-76-2 | Sesquiterpene (microbial) | Lactam ring, fused cyclic moieties |

Key Insights :

- Unlike plant-derived Calyciphylline A or microbial Stachybotrylactam, 5-OH-DF is synthetically optimized for cardiovascular activity.

- The hydroxyl group in 5-OH-DF enhances solubility compared to non-hydroxylated diprafenone, influencing bioavailability .

Pharmacological Analogues: Class IC Antiarrhythmics

5-OH-DF shares mechanistic similarities with propafenone and propranolol but differs in selectivity and metabolism:

Key Insights :

- 5-OH-DF lacks the β-adrenoceptor blocking activity seen in propafenone and propranolol, reducing off-target effects .

- Unlike diprafenone, 5-OH-DF’s hydroxyl group prevents rapid hepatic clearance, extending its half-life .

Analytical and Metabolic Comparisons

Enantioseparation and Detection

CE and HPLC methods differentiate 5-OH-DF from analogues:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。